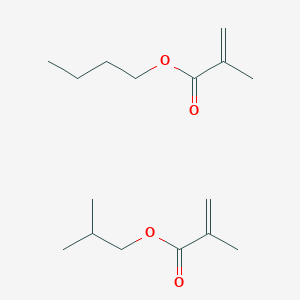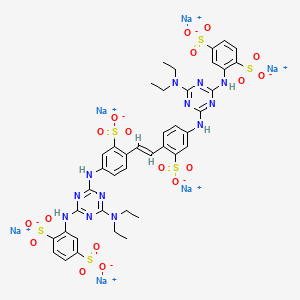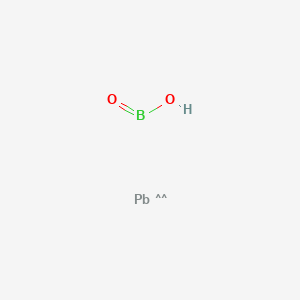
Cr(III) Protoporphyrin IX Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cr(III) Protoporphyrin IX Chloride is a porphyrin derivative that contains a chromium ion in the +3 oxidation state. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play a crucial role in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cr(III) Protoporphyrin IX Chloride typically involves the reaction of protoporphyrin IX with a chromium salt under specific conditions. One common method includes heating urea, phthalic anhydride, and a chromium salt (e.g., chromium chloride) in the presence of a catalyst such as ammonium molybdate or molybdenum trioxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and composition .
Analyse Chemischer Reaktionen
Types of Reactions
Cr(III) Protoporphyrin IX Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert Cr(III) to lower oxidation states, depending on the reagents and conditions used.
Substitution: The chloride ligand in this compound can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may produce higher oxidation states of chromium, while substitution reactions can yield different chromium-porphyrin complexes with varying ligands .
Wissenschaftliche Forschungsanwendungen
Cr(III) Protoporphyrin IX Chloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Cr(III) Protoporphyrin IX Chloride involves its interaction with molecular targets and pathways in biological systems. The chromium ion can coordinate with various ligands, influencing the compound’s reactivity and function. In biological systems, this compound can interact with proteins and enzymes, potentially affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Co(III) Protoporphyrin IX Chloride: Contains cobalt instead of chromium and exhibits different chemical and biological properties.
Mn(III) Protoporphyrin IX Chloride: Contains manganese and is used as a mimic of natural heme environments.
Fe(III) Protoporphyrin IX Chloride: Contains iron and is a key component of heme, playing a crucial role in oxygen transport and electron transfer.
Uniqueness
Cr(III) Protoporphyrin IX Chloride is unique due to the specific properties imparted by the chromium ionThe compound’s ability to undergo various chemical reactions and interact with biological molecules makes it a valuable tool for scientific research .
Eigenschaften
Molekularformel |
C34H32ClCrN4O4 |
|---|---|
Molekulargewicht |
648.1 g/mol |
IUPAC-Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) |
InChI |
InChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |
InChI-Schlüssel |
KGPQQEWHGUXPBK-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)




![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)





